molecular formula C15H11BrN2O2 B5304709 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

Katalognummer B5304709
Molekulargewicht: 331.16 g/mol
InChI-Schlüssel: FQKPLPMFWKFKKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, also known as BPO, is a compound that belongs to the benzodiazepine family. It is a potent and selective allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. BPO has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide acts as a positive allosteric modulator of the GABA receptor, which means it enhances the activity of the receptor without directly activating it. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the binding of GABA to its own site on the receptor. This leads to an increase in the frequency and duration of chloride ion channel opening, which results in an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been demonstrated to reduce anxiety and induce sedation in animal models. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has also been found to enhance the consolidation of memory, particularly in the hippocampus, a brain region involved in learning and memory. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide in lab experiments is its high potency and selectivity for the GABA receptor. This allows for precise modulation of the receptor without affecting other neurotransmitter systems. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has a long half-life, which makes it useful for studying the long-term effects of GABA receptor modulation.
One limitation of using 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide in lab experiments is its potential for off-target effects. While 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is highly selective for the GABA receptor, it may also interact with other proteins in the brain, leading to unintended effects. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide may have different effects in different species, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions in the study of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide and its applications in scientific research. One area of interest is the development of more selective and potent allosteric modulators of the GABA receptor, which may have fewer off-target effects. Another direction is the investigation of the effects of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide on different brain regions and cell types, which may provide insights into the mechanisms of GABA receptor modulation. Finally, the potential therapeutic applications of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, particularly in the treatment of anxiety and epilepsy, warrant further investigation.

Synthesemethoden

The synthesis of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves the reaction of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with hydrogen peroxide in the presence of a catalyst. The reaction yields 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide as a white crystalline solid with a melting point of 225-230°C.

Wissenschaftliche Forschungsanwendungen

7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been widely used in scientific research as a tool to study the GABA receptor and its role in the central nervous system. It has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has also been used to investigate the effects of GABA receptor modulation on various physiological and behavioral processes, such as anxiety, sleep, and memory.

Eigenschaften

IUPAC Name

7-bromo-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKPLPMFWKFKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-5-phenyl-3H-1,4-benzodiazepin-2-ol 4-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.